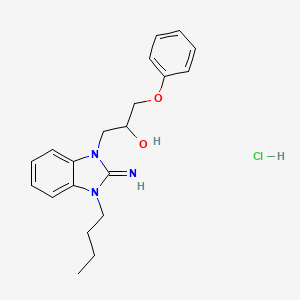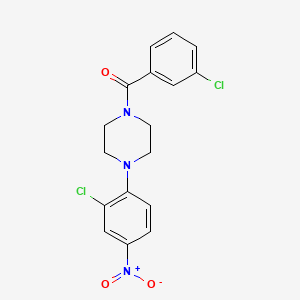![molecular formula C20H21NO3 B5221709 3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system, cardiovascular system, and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Mecanismo De Acción
DPCPX acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor's orthosteric site and preventing adenosine from binding. This results in the inhibition of downstream signaling pathways, such as the cAMP-PKA pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the cardiovascular system, DPCPX has been shown to increase heart rate and blood pressure by blocking the adenosine A1 receptor-mediated vasodilation. In the central nervous system, DPCPX has been shown to modulate neuronal activity and neurotransmitter release, affecting various functions, such as sleep, cognition, and pain perception. In cancer cells, DPCPX has been shown to inhibit cell proliferation and induce apoptosis by blocking the adenosine A1 receptor-mediated survival pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DPCPX in lab experiments is its high selectivity and specificity for the adenosine A1 receptor, allowing researchers to study the specific effects of adenosine A1 receptor activation. However, DPCPX has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain assays. Additionally, DPCPX has a relatively short half-life, which can limit its duration of action in some experiments.
Direcciones Futuras
There are several future directions for the research on DPCPX and the adenosine A1 receptor. One area of interest is the role of the adenosine A1 receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of interest is the potential therapeutic applications of DPCPX in cardiovascular diseases, such as hypertension and heart failure. Additionally, the development of novel DPCPX analogs with improved pharmacokinetic and pharmacodynamic properties could enhance its research and therapeutic potential.
Métodos De Síntesis
DPCPX can be synthesized through a multi-step process starting from 2,4-dimethoxybenzaldehyde and phenylacetic acid. The synthesis involves several chemical reactions, including condensation, reduction, and cyclization, to yield the final product. The purity and yield of DPCPX can be optimized through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DPCPX has been widely used as a research tool to study the adenosine A1 receptor and its physiological and pathological functions. It has been shown to selectively block the adenosine A1 receptor without affecting other adenosine receptors, making it a valuable tool for studying the specific effects of adenosine A1 receptor activation. DPCPX has been used in various in vitro and in vivo studies to investigate the role of the adenosine A1 receptor in cardiovascular regulation, neuronal signaling, and cancer progression.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-18-8-9-19(20(13-18)24-2)21-16-10-15(11-17(22)12-16)14-6-4-3-5-7-14/h3-9,12-13,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNBMQZBNPRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5221626.png)
![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)

![4-(4-chlorophenyl)-1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5221654.png)
![4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5221655.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5221660.png)

![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)

![5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)

![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)
